molecular formula C22H15N3OS B8745717 N-(6-(1H-indazol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919362-75-7

N-(6-(1H-indazol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No.: B8745717
CAS No.: 919362-75-7
M. Wt: 369.4 g/mol
InChI Key: GEASIZWGBAFGDU-UHFFFAOYSA-N
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Description

N-(6-(1H-indazol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H15N3OS and its molecular weight is 369.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

919362-75-7

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-[6-(1H-indazol-4-yl)naphthalen-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C22H15N3OS/c26-22(17-8-9-27-13-17)24-18-7-6-14-10-16(5-4-15(14)11-18)19-2-1-3-21-20(19)12-23-25-21/h1-13H,(H,23,25)(H,24,26)

InChI Key

GEASIZWGBAFGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C3=CC4=C(C=C3)C=C(C=C4)NC(=O)C5=CSC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-bromo-1H-indazole (37.9 mg, 0.192 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (145.7 mg, 0.384 mmol), Fibercat palladium catalyst (Johnson-Matthey, 64.7 mg), and K2CO3 (2 M in water, 0.75 ml, 1.5 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (2.3 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 60 Watts and 85 C for 20 minutes. The reaction was then cooled to room temperature, diluted with water (5 ml), and extracted with EtOAc (3×10 ml). The organic extracts were combined, washed with water (3×5 ml), dried over sodium sulfate, filtered, concentrated, and purified via silica gel (Biotage instrument, 13%->75% EtOAc/hexanes). This crude material was then purified via HPLC (10%->95% MeCN/water with 0.1% TFA) to afford title compound (7.4 mg, 10%). MS (ESI pos. ion) m/z: 370 (M+H). Calc'd Exact Mass for C22H15N3OS: 369.
Quantity
37.9 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
145.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
64.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
10%

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